molecular formula C3H6NaO3 B050916 sodium;(2S)-2-hydroxy(1,2,3-13C3)propanoate CAS No. 201595-71-3

sodium;(2S)-2-hydroxy(1,2,3-13C3)propanoate

Cat. No.: B050916
CAS No.: 201595-71-3
M. Wt: 116.046 g/mol
InChI Key: ZZUUMCMLIPRDPI-USULVYIHSA-N
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Description

Sodium L-lactate-13C3 solution, also known as L-lactic acid-13C3 sodium salt solution, is an isotopic analogue of sodium L-lactate. This compound is characterized by the presence of three carbon-13 isotopes, making it a valuable tool in various scientific research applications. The molecular formula of Sodium L-lactate-13C3 is 13CH313CH(OH)13CO2Na, and it has a molecular weight of 115.04 g/mol .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Sodium L-lactate-13C3 solution plays a significant role in biochemical reactions. It can be used to study the metabolism of NAD redox metabolism or lactate levels . This product interacts with various enzymes, proteins, and other biomolecules, and these interactions are crucial for its function.

Cellular Effects

Sodium L-lactate-13C3 solution has diverse effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Sodium L-lactate-13C3 solution involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of Sodium L-lactate-13C3 solution may change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Dosage Effects in Animal Models

The effects of Sodium L-lactate-13C3 solution vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses.

Metabolic Pathways

Sodium L-lactate-13C3 solution is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

Sodium L-lactate-13C3 solution is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and these interactions can affect its localization or accumulation.

Subcellular Localization

The subcellular localization of Sodium L-lactate-13C3 solution and any effects on its activity or function are important aspects of its biochemistry . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium L-lactate-13C3 solution is synthesized by incorporating carbon-13 isotopes into the lactic acid molecule. The process typically involves the fermentation of glucose-13C6 using lactic acid bacteria, followed by the neutralization of the resulting L-lactic acid-13C3 with sodium hydroxide to form the sodium salt .

Industrial Production Methods

Industrial production of Sodium L-lactate-13C3 solution follows a similar approach but on a larger scale. The fermentation process is optimized to maximize the yield of L-lactic acid-13C3, and the subsequent neutralization step is carefully controlled to ensure high purity and isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions

Sodium L-lactate-13C3 solution undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Sodium L-lactate-13C3 solution is unique due to its isotopic labeling with carbon-13. Similar compounds include:

These similar compounds are used for different types of metabolic studies and provide insights into various aspects of cellular metabolism. Sodium L-lactate-13C3 solution is particularly valuable for comprehensive metabolic tracing due to its multiple carbon-13 labels .

Properties

CAS No.

201595-71-3

Molecular Formula

C3H6NaO3

Molecular Weight

116.046 g/mol

IUPAC Name

sodium;(2S)-2-hydroxy(1,2,3-13C3)propanoate

InChI

InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/t2-;/m0./s1/i1+1,2+1,3+1;

InChI Key

ZZUUMCMLIPRDPI-USULVYIHSA-N

SMILES

CC(C(=O)[O-])O.[Na+]

Isomeric SMILES

[13CH3][13C@@H]([13C](=O)O)O.[Na]

Canonical SMILES

CC(C(=O)O)O.[Na]

Synonyms

(2S)-2-Hydroxy-propanoic Acid-13C3 Sodium Salt;  (+)-Lactic Acid-13C3 Sodium Salt;  (S)-(+)-Lactic Acid-13C3 Sodium Salt;  (S)-2-Hydroxypropanoic Acid-13C3 Sodium Salt;  (S)-2-Hydroxypropionic Acid-13C3 Sodium Salt;  (S)-Lactic Acid-13C3 Sodium Salt;  Espi

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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